molecular formula C6H13NO2S B1200252 2-((2-Hydroxyethyl)thio)-N-methylpropionamide CAS No. 36585-12-3

2-((2-Hydroxyethyl)thio)-N-methylpropionamide

Cat. No. B1200252
CAS RN: 36585-12-3
M. Wt: 163.24 g/mol
InChI Key: DCXJVTJCKCFBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-hydroxyethyl)sulfanyl)-N-methylpropionamide is a monocarboxylic acid amide and an aliphatic sulfide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate

    3-Hydroxy-2-methylpropionamide, a compound closely related to 2-((2-Hydroxyethyl)thio)-N-methylpropionamide, has been synthesized with high conversion and selectivity from acrylamide using a tandem hydroformylation-hydrogenation sequence. This process is important in the synthesis of methyl methacrylate (García et al., 2006).

  • Stereochemistry in Reduction Processes

    In studies related to stereochemistry, erythro-3-Hydroxy-2-methylpropionamides, similar in structure to this compound, have been prepared with high stereoselectivity using sodium borohydride and manganese(II) chloride. This method could be applied to similar compounds for stereoselective reductions (Taniguchi et al., 1993).

Applications in Pharmacology and Biocatalysis

  • Role in Antiandrogen Activity

    Derivatives of 2-hydroxypropionanilides, which share structural similarities with this compound, have been synthesized and tested for antiandrogen activity. Such compounds could have potential applications in the treatment of androgen-responsive diseases (Tucker et al., 1988).

  • Enantio-Specific Amidase for Synthesis

    An enantio-specific amidase from Klebsiella oxytoca has been used to resolve derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, structurally akin to this compound. This biocatalytic process is significant for producing enantiomerically pure acids and amides (Shaw et al., 2002).

Environmental and Industrial Applications

  • Corrosion Inhibition Properties

    Benzothiazole derivatives, structurally related to this compound, have shown effective corrosion inhibition properties against steel in acidic solutions. This suggests potential applications for similar compounds in corrosion protection (Hu et al., 2016).

  • Photodegradation Studies

    Studies on the photodegradation of metamifop, an herbicide, identified N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide among its metabolites. This highlights the environmental fate of related compounds and their degradation pathways (Moon et al., 2010).

properties

CAS RN

36585-12-3

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-N-methylpropanamide

InChI

InChI=1S/C6H13NO2S/c1-5(6(9)7-2)10-4-3-8/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

DCXJVTJCKCFBDZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)SCCO

Canonical SMILES

CC(C(=O)NC)SCCO

Other CAS RN

36585-12-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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